Lipophilicity Increase of ~1.6 Log Units vs. Unprotected 1,2,3,4-Tetrahydroquinoline-2-Carboxylic Acid Drives Differential Solubility and Extraction Behavior
The Boc-protected target compound exhibits a calculated LogP of 2.7 [1], compared to a LogP of 1.06 for the unprotected 1,2,3,4-tetrahydroquinoline-2-carboxylic acid [2]. This represents an increase of approximately 1.6 log units upon Boc protection, which translates to roughly a 40-fold increase in octanol/water partition coefficient, fundamentally altering the compound's solubility profile, chromatographic retention, and suitability for organic-phase reactions.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.7 (calculated; also consensus LogP = 2.24 averaged across five in silico methods) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (CAS 46185-24-4): LogP = 1.06 (calculated) |
| Quantified Difference | ΔLogP ≈ 1.64 (approximately 40-fold difference in partition coefficient) |
| Conditions | Calculated/predicted LogP values from standard in silico methods (XLOGP3, iLOGP, WLOGP, MLOGP, SILICOS-IT). |
Why This Matters
A 40-fold higher partition coefficient means the Boc-protected compound partitions preferentially into organic phases during extraction and chromatography, enabling efficient purification by liquid-liquid extraction that is impractical with the water-soluble unprotected analog.
- [1] Molaid. 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid – Physicochemical Properties. MS_390961. LogP: 2.7. View Source
- [2] Chembase. 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid – Physicochemical Properties. LogP: 1.06; LogD (pH 7.4): -1.29. View Source
